N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C13H16N6O4 and its molecular weight is 320.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Synthesis of Pyrimidinones and Oxazinones Derivatives: Studies have demonstrated the synthesis of pyrimidinones, oxazinones, and their derivatives as antimicrobial agents using various starting materials and processes. For example, the condensation of α,β-unsaturated ketones with cyanothio-acetamide, followed by reactions with ethyl chloroacetate and sodium methoxide, has been used to create aminoesters and aminoamide derivatives with good antibacterial and antifungal activities (Hossan et al., 2012).
Synthesis of Novel Heterocyclic Compounds
- Creation of Benzodifuranyl, Triazines, and Oxadiazepines: New heterocyclic compounds like benzodifuranyl, 1,3,5-triazines, and oxadiazepines have been synthesized from precursors such as visnaginone–ethylacetate and khellinone–ethylacetate. These compounds have been explored for their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Regioselective Synthesis and Rearrangements
- Regioselective Synthesis of Pyrimidinones: The regioselective synthesis of pyrimidinones involves complex reactions and rearrangements. For instance, the reaction of guanidines with triethyl orthoacetate has led to the creation of pyrimidinones and ring-opened products, showcasing unexpected rearrangements and providing insights into the thermal behavior of these compounds (Sachdeva et al., 2012).
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O4/c1-8-4-11(21)19(7-15-8)6-10(20)14-5-9-16-12(22-2)18-13(17-9)23-3/h4,7H,5-6H2,1-3H3,(H,14,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJSPTIYDMBYDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCC2=NC(=NC(=N2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.